Cas no 2034282-47-6 (6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)

6-Methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 6-position and a quinolin-6-yl carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The quinoline and pyrimidine rings enhance binding affinity to target proteins, while the methoxy group may influence electronic properties and solubility. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s purity and stability under standard conditions further support its use in research and development applications.
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide structure
2034282-47-6 structure
商品名:6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
CAS番号:2034282-47-6
MF:C15H12N4O2
メガワット:280.2814
CID:5349807

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-methoxy-N-quinolin-6-ylpyrimidine-4-carboxamide
    • 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
    • インチ: 1S/C15H12N4O2/c1-21-14-8-13(17-9-18-14)15(20)19-11-4-5-12-10(7-11)3-2-6-16-12/h2-9H,1H3,(H,19,20)
    • InChIKey: FMPDKKZRPSDGPX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C([H])C(=NC([H])=N1)OC([H])([H])[H])N([H])C1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1[H]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 366
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 77

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6494-0622-100mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
100mg
$248.0 2023-09-08
Life Chemicals
F6494-0622-75mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
75mg
$208.0 2023-09-08
Life Chemicals
F6494-0622-5μmol
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6494-0622-1mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
1mg
$54.0 2023-09-08
Life Chemicals
F6494-0622-2mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
2mg
$59.0 2023-09-08
Life Chemicals
F6494-0622-2μmol
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6494-0622-50mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
50mg
$160.0 2023-09-08
Life Chemicals
F6494-0622-15mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
15mg
$89.0 2023-09-08
Life Chemicals
F6494-0622-10mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
10mg
$79.0 2023-09-08
Life Chemicals
F6494-0622-5mg
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
2034282-47-6
5mg
$69.0 2023-09-08

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide 関連文献

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamideに関する追加情報

Introduction to 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide (CAS No. 2034282-47-6)

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 2034282-47-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrimidine derivatives, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both a methoxy group and a quinolinyl moiety in its molecular framework endows it with unique chemical and pharmacological properties, making it a promising candidate for further research and development in drug discovery.

The molecular structure of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide consists of a pyrimidine core substituted at the 4-position with a carboxamide group, while the nitrogen atom at the 6-position is linked to a quinoline ring. This arrangement not only contributes to the compound's stability but also enhances its potential for interaction with biological targets. The quinoline moiety, in particular, is well-documented for its antimicrobial, antimalarial, and anticancer properties, which suggests that 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide may exhibit similar therapeutic effects.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. Pyrimidine derivatives have been extensively studied due to their ability to modulate various biological pathways. Among these derivatives, those incorporating quinoline scaffolds have shown particular promise in the treatment of diseases such as cancer, infectious diseases, and inflammatory disorders. The introduction of functional groups like the methoxy and carboxamide substituents further diversifies the pharmacological profile of this compound, opening up new avenues for therapeutic intervention.

One of the most compelling aspects of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is its potential as an inhibitor of kinases and other enzymes involved in cell proliferation and survival. Kinase inhibitors have become a cornerstone of modern cancer therapy, with several drugs already on the market demonstrating significant clinical benefits. The quinoline ring in this compound is known to interact with ATP-binding pockets in kinases, thereby blocking their activity. Additionally, the pyrimidine core can serve as a scaffold for further derivatization, allowing researchers to fine-tune the compound's properties for specific applications.

Recent studies have highlighted the importance of structure-activity relationships (SARs) in optimizing drug candidates. By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most to biological activity. In the case of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide, modifications to the methoxy group or the quinoline ring could potentially alter its binding affinity and selectivity towards target enzymes. Such modifications are crucial for developing drugs that are both effective and well-tolerated by patients.

The synthesis of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex quinoline-pyrimidine framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and structural integrity of the final product. These analytical methods are essential for confirming that the compound meets the stringent standards required for pharmaceutical applications.

From a medicinal chemistry perspective, 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide represents an excellent example of how structural diversity can lead to novel therapeutic agents. Its unique combination of functional groups makes it a versatile building block for drug discovery programs targeting various diseases. Researchers are particularly interested in exploring its potential as an antitumor agent, given the well-documented kinase inhibitory activity associated with quinoline derivatives.

In conclusion, 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide (CAS No. 2034282-47-6) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its ability to interact with key biological targets makes it an attractive candidate for further development into new drugs. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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